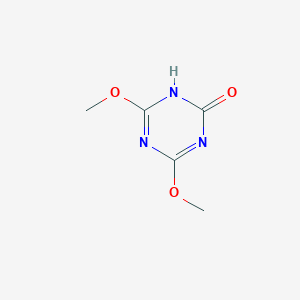

4,6-Diméthoxy-1,3,5-triazin-2(1H)-one

Vue d'ensemble

Description

“4,6-Dimethoxy-1,3,5-triazin-2(1H)-one” is a cyanuric acid derivative . It has a molecular weight of 157.13 . Its IUPAC name is 4,6-dimethoxy-1,3,5-triazin-2-ol .

Synthesis Analysis

The compound is used as a leaving group for the rapid formation of carbocation species in the acid-catalyzed alkylation of O- and C-nucleophiles . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .

Molecular Structure Analysis

The molecular formula of “4,6-Dimethoxy-1,3,5-triazin-2(1H)-one” is C5H7N3O3 . The InChI code is 1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3, (H,6,7,8,9) .

Chemical Reactions Analysis

The cationic form of “4,6-Dimethoxy-1,3,5-triazin-2(1H)-one” is used as a leaving group for the rapid formation of carbocation species in the acid-catalyzed alkylation of O- and C-nucleophiles .

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . It has a molar refractivity of 35.5±0.5 cm3 . The compound has 6 H bond acceptors and 1 H bond donor . It has 2 freely rotating bonds . The polar surface area is 72 Å2 . The polarizability is 14.1±0.5 10-24 cm3 . The surface tension is 47.3±7.0 dyne/cm . The molar volume is 107.1±7.0 cm3 .

Applications De Recherche Scientifique

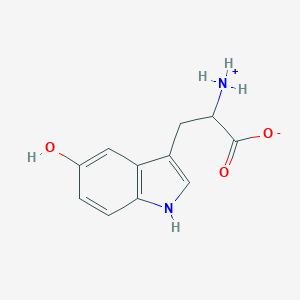

Améliorant l'Enantiosépartion pour l'Analyse par Dérivation Chirale-LC des D- et L-Aminos Acides

La 4,6-diméthoxy-1,3,5-triazin-2(1H)-one, également connue sous le nom de chlorure de 4-(4,6-diméthoxy-1,3,5-triazin-2-yl)-4-méthylmorpholinium (DMT-MM), a été utilisée comme un améliorateur de l'enantiosépartion dans une méthode de dérivation chirale-LC à haute résolution pour la détermination des D- et L-acides aminés . Cette méthode implique la dérivation des D- et L-acides aminés avec de la (S)-(-)-1-(naphtyl)éthylamine (NEA) en présence de DMT-MM comme agent de condensation .

Synthèse de Nanotubes Fluorés

Le DMT-MM a été utilisé dans la synthèse de nanotubes fluorés. La synthèse de conjugués de peptides cycliques-poly(fluorure de vinylidène) (CP-PVDF) comprenant des cyclopeptides (D- -L)- alt comme blocs de construction et leur auto-assemblage en structures tubulaires est décrite .

Réactif de Déshydrocondensation

Le DMT-MM est un nouveau réactif de déshydrocondensation de type triazine . Ce composé se dissout très bien dans l'eau et l'alcool, mais est presque insoluble dans les solvants aprotiques en général .

Safety and Hazards

The compound has several hazard statements: H302-H315-H319-H332-H335 . It is harmful if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mécanisme D'action

Target of Action

The primary target of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is D- and L-amino acids . It is used as an enantioseparation enhancer in the determination of these amino acids .

Mode of Action

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one interacts with its targets by acting as a condensing agent . In the presence of this compound, D- and L-amino acids are derivatized with (S)-(-)-1-(naphthyl)ethylamine (NEA), resulting in the amino group of the D- and L-amino acid-NEA derivative being introduced in the triazine unit of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one . This process produces sterically bulky diastereoisomers .

Biochemical Pathways

The biochemical pathway affected by 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one involves the derivatization of D- and L-amino acids . The compound enhances the enantioseparation of these amino acids, allowing them to be discriminated and successfully enantioseparated through reversed-phase liquid chromatography .

Pharmacokinetics

It is known that the compound is soluble in water and methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is the successful enantioseparation of D- and L-amino acids . The compound’s interaction with these amino acids produces sterically bulky diastereoisomers, which can be discriminated and separated through reversed-phase liquid chromatography . This allows for the highly sensitive quantification of D- and L-amino acids .

Action Environment

The action of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one can be influenced by environmental factors. For instance, the compound is sensitive to air and is incompatible with oxidizing agents and bases . Therefore, it should be stored under dry inert gas in cool, dry conditions in well-sealed containers . These factors can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

4,6-dimethoxy-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWQLBWYPYHBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=O)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274536 | |

| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1075-59-8 | |

| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a simple and efficient method to synthesize 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one?

A1: A practical method involves reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with acetic acid in the presence of dimethylamine-functionalized silica gel. This solid-phase approach allows for a straightforward reaction setup and easy product isolation. The silica gel used in this process can be recycled by washing with a diluted aqueous ammonia solution, further increasing the method's efficiency [, ].

Q2: What are the advantages of using dimethylamine-functionalized silica gel in this synthesis?

A2: This functionalized silica gel acts as a solid-phase reagent, simplifying the reaction workup compared to traditional solution-phase methods. It eliminates the need for complex extraction or purification steps. Moreover, the reusability of the silica gel adds to the method's overall cost-effectiveness and environmental friendliness [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.